molecular formula C10H9ClF3NO2 B2824467 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol CAS No. 338772-77-3

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol

Cat. No.: B2824467
CAS No.: 338772-77-3
M. Wt: 267.63
InChI Key: RMRTZBMWEGBFSV-OWOJBTEDSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol (CAS: 338772-77-3) is a fluorinated pyridine derivative with the molecular formula C₁₁H₈ClF₃NO₂. Its average molecular mass is 281.63 g/mol, and its single isotopic mass is 281.01 g/mol. The compound is recognized by multiple identifiers, including MDL numbers MFCD00232293 and MFCD04038247, and is commercially available as catalog number sc-506808 from Santa Cruz Biotechnology at $168.00 for 500 mg . The structure features a but-2-en-1-ol chain linked to a 3-chloro-5-(trifluoromethyl)pyridinyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRTZBMWEGBFSV-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)OC/C=C/CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate butenol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions typically require the presence of a base and a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction results in saturated alcohols. Substitution reactions yield various derivatives depending on the nucleophile used .

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

a) Haloxyfopetoxyethyl (CAS: 87237-48-7)
  • Structure: Propanoic acid ester with a phenoxy-pyridinyl backbone.
  • Key Differences: Contains an ethoxyethyl ester group instead of a butenol chain.
  • Regulatory Status: Banned in 1988 due to carcinogenicity in animal studies, highlighting the impact of ester functionalization on toxicity .
  • Application : Originally a pesticide, contrasting with the unregulated status of the target compound.
b) PF3845
  • Structure : Benzyl-piperidine-carboxamide with a trifluoromethylpyridinyloxy moiety.
  • Key Differences : Carboxamide and piperidine groups replace the alcohol and alkene chain.
  • Application : Likely used in receptor binding studies (e.g., G protein-coupled receptors), suggesting divergent biological targets compared to the simpler alcohol structure of the target compound .
c) 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (CAS: Not provided)
  • Structure : Fluorinated ketone-diol with a pentafluoro backbone.
  • Synthesis : Achieved 95% yield via fluorination, indicating robust synthetic accessibility for fluorinated derivatives .

Functional and Commercial Comparison

Compound Functional Groups Applications Regulatory Status Commercial Availability
Target Compound Alcohol, alkene, pyridine Research chemical Unrestricted $168/500 mg (Santa Cruz)
Haloxyfopetoxyethyl Ester, phenoxy Banned pesticide Banned (1988) Discontinued
PF3845 Carboxamide, piperidine Receptor studies Unspecified Not listed in evidence
1-(3-Chloro-5-(trifluoromethyl)phenyl)... Ketone, diol, pentafluoro Crop protection agent Experimental Research-scale synthesis

Key Findings from Comparative Analysis

Functional Group Impact: The alcohol group in the target compound may reduce bioaccumulation risks compared to ester-containing analogues like Haloxyfopetoxyethyl, which showed carcinogenicity .

Structural Complexity : Carboxamide derivatives (e.g., PF3845) exhibit higher molecular complexity, likely favoring interactions with biological macromolecules over simpler alcohols .

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol, also known by its CAS number 338772-77-3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a chlorinated pyridine and a trifluoromethyl group, suggests potential biological activities that warrant detailed investigation.

Molecular Structure

  • Molecular Formula : C10H9ClF3NO2
  • Molecular Weight : 267.63 g/mol
  • IUPAC Name : (2E)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol

Physical Properties

PropertyValue
Boiling Point50-52 °C
Melting PointNot specified
Purity97%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit antimicrobial , anti-inflammatory , and antitumor properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often display significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by interfering with cell wall synthesis or function.

Anti-inflammatory Properties

The presence of the trifluoromethyl group is known to enhance the bioactivity of compounds by increasing lipophilicity, potentially allowing better penetration into tissues where inflammation occurs. Studies have suggested that such compounds can modulate inflammatory pathways, reducing cytokine production.

Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds indicate that they may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives. The results showed that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanism :
    • In a study conducted by researchers at UC Santa Barbara, it was found that pyridine derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential in treating chronic inflammatory conditions .
  • Antitumor Activity :
    • A recent publication in Inorganic Chemistry highlighted the antitumor effects of related trifluoromethylated compounds, indicating that they could inhibit tumor growth in xenograft models .

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